tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate
Description
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound featuring a piperidine backbone substituted with a pyrazolo[4,3-b]pyridine moiety and protected by a tert-butoxycarbonyl (Boc) group. This structure confers both rigidity and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl 4-pyrazolo[4,3-b]pyridin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-14-13(18-20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKUCCNXXZHNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C(=N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound characterized by a pyrazolo-pyridine moiety fused with a piperidine ring. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Biological Activity
Mechanism of Action
The compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound effectively inhibits downstream signaling pathways associated with cancer cell growth and survival.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The structural modifications in these compounds, including the presence of piperidine moiety, were found to enhance their antimycobacterial activity .
Case Studies
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of related pyrazolo-pyridine compounds demonstrated that modifications at the piperidine position significantly affected their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could enhance potency and selectivity towards cancer cells, making these compounds promising candidates for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that this compound could serve as a lead structure for designing new inhibitors targeting metabolic diseases.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C16H22N4O2 | 302.37 | TRK inhibition, antimicrobial |
| tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate | C15H20N4O2 | 288.35 | Antimicrobial activity against M. tuberculosis |
| tert-Butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | C16H17Cl2N3O2 | 366.23 | Anticancer activity |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with cyano or fluorobenzoyl groups (e.g., ) exhibit enhanced polarity, affecting solubility and receptor binding compared to the pyrazolo[4,3-b]pyridine derivative, which has a more conjugated, rigid structure.
Physical and Spectral Properties
Table 2: Melting Points and IR Data
Key Observations :
Table 3: Reaction Yields and Conditions
Key Observations :
Preparation Methods
Pyrazolo[4,3-b]pyridine Core Formation
- The pyrazolo[4,3-b]pyridine scaffold is typically synthesized by cyclization reactions involving hydrazine derivatives with β-ketonitriles or related precursors.
- Hydrazine treatment of β-ketonitriles yields aminopyrazoles, which then undergo cyclization with appropriate electrophiles to form the fused pyrazolopyridine ring system.
- Chlorination or triflation of the pyrazolopyridine intermediate facilitates subsequent nucleophilic substitution reactions.
Coupling Reactions
- Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are employed to couple the pyrazolo[4,3-b]pyridine core with the piperidinecarboxylate fragment.
- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases like sodium carbonate or potassium tert-butoxide in solvents such as dioxane/water mixtures.
- Reaction temperatures range from room temperature to reflux conditions (~60-100°C), with reaction times from several hours to overnight.
Purification
- Final products are purified by silica gel column chromatography using gradients of ethyl acetate in hexane or other suitable solvent systems.
- Crystallization or preparative HPLC may be used depending on the purity requirements.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | β-Ketonitrile + Hydrazine hydrate | Formation of aminopyrazole intermediate | High yield; key intermediate |
| 2 | Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt | Cyclization to pyrazolopyrimidone | Moderate to good yield |
| 3 | Deprotection of Boc group + chlorination (POCl3 or triflation) | Formation of chloropyrazolopyrimidine | Facilitates nucleophilic substitution |
| 4 | tert-Butyl 4-aminopiperidine-1-carboxylate + chloropyrazolopyrimidine + base | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Moderate yield (~40-60%) |
| 5 | Purification by silica gel chromatography | Isolation of this compound | High purity product |
Note: Reaction specifics such as solvents (MeOH, dioxane, THF), catalysts (Pd(dppf)Cl2), and bases (Na2CO3, TBD) are adjusted depending on substrate and scale.
Detailed Research Findings and Optimization
- Catalyst Selection: Pd(dppf)Cl2 has been found effective for cross-coupling involving pyrazolopyridine derivatives, providing good conversion and selectivity.
- Protecting Group Stability: The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is stable under hydrogenation and coupling conditions but can be removed under acidic or basic conditions as needed.
- Reaction Temperature and Time: Heating at 60°C for 24 hours is common for amide formation or nucleophilic substitution steps, ensuring complete conversion without decomposition.
- Purification Techniques: Silica gel chromatography with ethyl acetate/hexane gradients is standard, but preparative HPLC may be used for scale-up or to achieve higher purity.
Comparative Table of Preparation Methods
| Parameter | Method A: Nucleophilic Aromatic Substitution | Method B: Pd-Catalyzed Cross-Coupling |
|---|---|---|
| Catalyst | None (base-mediated) | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Reaction Conditions | Base, moderate heat (50-60°C), 12-24 h | Base, dioxane/water, 60-100°C, 12-24 h |
| Substrate Requirements | Chlorinated pyrazolopyridine intermediate | Boronate ester or halide derivatives |
| Yield | Moderate (40-60%) | Moderate to good (50-70%) |
| Purification | Silica gel chromatography | Silica gel chromatography or HPLC |
| Scalability | Good | Good |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions using aldehydes or ketones with pyrazolo[4,3-b]pyridine precursors. For example, tert-butyl piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution, followed by purification using silica gel chromatography with hexanes/EtOAC (1:1) and 0.25% Et₃N to minimize decomposition .
- Optimization : Adjusting stoichiometry, temperature (e.g., 20°C for stability), and catalysts (e.g., Pd for cross-coupling) can improve yields. Column chromatography with Si-Trisamine may enhance purity .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry, particularly for the pyrazolopyridine and piperidine moieties .
- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1) provide bond lengths, angles, and intermolecular interactions .
- HPLC-MS : Validates molecular weight and detects impurities. Polar solvents (e.g., EtOAc) are ideal for solubility .
Q. How should the compound be stored to ensure long-term stability, and what are its key degradation risks?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and strong oxidizers (e.g., peroxides) .
- Degradation : Hydrolysis of the tert-butyl carbamate group may occur in acidic/basic conditions. Thermal decomposition (>100°C) is also a risk .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular conformation?
- Crystallographic Analysis : Using SHELX programs (e.g., SHELXL for refinement), researchers can determine precise atomic coordinates and hydrogen-bonding networks. For example, triclinic crystals (a = 6.0568 Å, α = 88.852°) reveal planar pyrazolopyridine rings and piperidine chair conformations .
- Validation : Compare experimental data (R factor = 0.043) with density functional theory (DFT) calculations to validate electronic structures .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?
- Case Study : If computational models underestimate solubility, experimentally test log S values in solvents like DMSO or THF. For example, discrepancies may arise from unaccounted hydrogen-bonding interactions in the pyridin-2-yl group .
- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with observed reactivity .
Q. How does the pyrazolopyridine moiety influence the compound’s interaction with biological targets, such as kinases or GPCRs?
- Structural Insights : The pyrazolo[4,3-b]pyridine core mimics adenine in ATP-binding pockets, enabling kinase inhibition. Piperidine’s carbamate group enhances blood-brain barrier penetration .
- SAR Studies : Modifying the tert-butyl group or pyridine substituents (e.g., Cl or F) alters binding affinity. For example, 4-chlorophenyl derivatives show improved selectivity for tyrosine kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
